![molecular formula C9H7N3O2 B2366203 4-Oxo-3,4-dihydrophthalazine-1-carboxamide CAS No. 59908-31-5](/img/structure/B2366203.png)
4-Oxo-3,4-dihydrophthalazine-1-carboxamide
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Overview
Description
4-Oxo-3,4-dihydrophthalazine-1-carboxamide is a chemical compound with the molecular formula C9H7N3O2 .
Molecular Structure Analysis
The InChI code for 4-Oxo-3,4-dihydrophthalazine-1-carboxamide is 1S/C9H7N3O2/c10-8(13)7-5-3-1-2-4-6(5)9(14)12-11-7/h1-4H,(H2,10,13)(H,12,14) .Physical And Chemical Properties Analysis
The molecular weight of 4-Oxo-3,4-dihydrophthalazine-1-carboxamide is 189.17 . It is a powder at room temperature .Scientific Research Applications
- Researchers have explored the antitumor potential of 4-Oxo-3,4-dihydrophthalazine-1-carboxamide derivatives. These compounds were designed, synthesized, and evaluated for their cytotoxicity against various cancer cell lines in vitro . The investigation focused on their inhibitory effects on c-Met kinase, a protein associated with tumor growth and metastasis.
- Phthalazine derivatives, including 4-Oxo-3,4-dihydrophthalazine-1-carboxamide, exhibit diverse biological activities. These compounds have been linked to pyrazole, triazole, and oxadiazole moieties, suggesting potential applications in drug discovery and medicinal chemistry .
Antitumor Activity
Biological Activities
Safety and Hazards
The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit c-met kinase, suggesting that 4-oxo-3,4-dihydrophthalazine-1-carboxamide may have a similar target .
Mode of Action
Based on the structure and activity of similar compounds, it can be hypothesized that it interacts with its target through a combination of hydrogen bond and aromatic/hydrophobic interactions .
Biochemical Pathways
If it does indeed inhibit c-met kinase like its analogs, it could potentially affect pathways related to cell growth and survival .
Result of Action
If it acts similarly to its analogs, it could potentially inhibit the activity of c-Met kinase, leading to decreased cell growth and survival .
properties
IUPAC Name |
4-oxo-3H-phthalazine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c10-8(13)7-5-3-1-2-4-6(5)9(14)12-11-7/h1-4H,(H2,10,13)(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNFQMWCZMSUMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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